molecular formula C33H31N5O5S B11657341 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11657341
M. Wt: 609.7 g/mol
InChI Key: FCLUBKZREPSQSH-QXUDOOCXSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, triazole, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C33H31N5O5S

Molecular Weight

609.7 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H31N5O5S/c1-40-28-18-25(19-29(41-2)31(28)42-3)32-36-37-33(38(32)26-14-8-5-9-15-26)44-22-30(39)35-34-20-24-13-10-16-27(17-24)43-21-23-11-6-4-7-12-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+

InChI Key

FCLUBKZREPSQSH-QXUDOOCXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazide intermediate: This involves the reaction of an appropriate acid chloride with hydrazine hydrate to form the hydrazide.

    Synthesis of the triazole ring: This step involves the cyclization of a suitable precursor with hydrazine to form the triazole ring.

    Condensation reaction: The final step involves the condensation of the hydrazide intermediate with the triazole compound in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification to scale up the production.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s functional groups enable diverse reactivity:

Key Reaction Types

  • Condensation : The hydrazide moiety participates in Schiff base formation with aldehydes/ketones, yielding imine derivatives.

  • Nucleophilic Substitution : The sulfanyl group (–S–) undergoes displacement reactions with electrophiles (e.g., alkyl halides) under basic conditions.

  • Cyclization : The triazole ring may participate in cycloaddition reactions (e.g., [3+2] dipolar cycloadditions) with suitable partners .

Optimization of Reaction Conditions

Table 1: Comparison of Conventional vs. Microwave Methods

Parameter Conventional Method Microwave Method
Reaction Time4 hours (thiosemicarbazides), 4 hours (triazoles)2 minutes (thiosemicarbazides), 3 minutes (triazoles)
Yield85–86%95–96%
Energy EfficiencyModerateHigh
EquipmentStandard reflux setupMicrowave reactor

Source :

Chemical Stability and Reactivity

The compound exhibits:

  • Stability : Resists hydrolysis under neutral pH but may degrade under extreme acidic/basic conditions due to the hydrazide and sulfanyl groups.

  • Reactivity : The triazole ring and hydrazide moiety act as reactive centers for electrophilic/nucleophilic substitution .

  • Spectroscopic Features :

    • 13C NMR : Signals for carbons in the triazole ring (e.g., δ 150–170 ppm for C=N/C=S groups) .

    • IR : Absorption bands for N–H (hydrazide) and C=S stretches.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings can inhibit cancer cell growth. Preliminary studies suggest that N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may target specific cellular pathways involved in proliferation and survival. The presence of the sulfanyl group enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent due to its structural components that facilitate interaction with microbial enzymes and receptors. Studies have indicated that derivatives of similar compounds exhibit significant antimicrobial activity against various pathogens.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. This activity positions it as a candidate for further investigation into anti-inflammatory therapies.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole moiety.
  • Introduction of Functional Groups : Careful optimization of reaction conditions to introduce benzyloxy and methoxy groups.
  • Final Assembly : Combining all intermediates to yield the final product.

These methods often require careful optimization to maximize yield and purity.

Future Research Directions

Given its promising biological activities and unique chemical structure, future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to support potential clinical applications.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique combination of functional groups that may confer various biological activities. The presence of the triazole ring and sulfanyl group is particularly noteworthy as these moieties are often associated with significant pharmacological effects.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 3-(benzyloxy)benzaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The synthesis typically employs reagents such as ethanol and triethylamine under reflux conditions to facilitate the reaction.

Biological Activity Overview

Research indicates that compounds containing similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with triazole rings are known for their antibacterial properties. Studies have shown that related triazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The presence of multiple aromatic rings and functional groups may enhance the compound's ability to inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is crucial in the treatment of chronic diseases .

Antimicrobial Activity

A study conducted on compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably low, indicating strong efficacy .

Anticancer Activity

In vitro tests on related compounds revealed that they effectively inhibited cell growth in breast (MCF-7) and prostate (PC-3) cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential .

In Vivo Studies

Further investigations into the anti-inflammatory properties showed that certain derivatives reduced edema in animal models. The compounds were administered at varying dosages to assess their effects on inflammation markers .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ATriazole ringAntibacterial
Compound BAromatic ringsAnticancer
Compound CSulfanyl groupAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

The compound is synthesized via condensation reactions between substituted benzaldehyde derivatives and hydrazide intermediates. A typical method involves:

  • Refluxing 3-(benzyloxy)benzaldehyde with 2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
  • Purity is confirmed using TLC (e.g., chloroform:methanol, 7:3 ratio) and recrystallization from methanol or ethanol .
  • Yield optimization requires stoichiometric control (1:1 molar ratio of aldehyde to hydrazide) and inert atmospheric conditions to prevent oxidation .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the (E)-configuration of the hydrazone bond and substituent positions. Aromatic protons in the benzyloxy and trimethoxyphenyl groups appear as distinct multiplets between δ 6.5–8.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional group integrity .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 497.515 for C₂₆H₂₃N₇O₄) .

Q. What reactivity patterns are expected due to its functional groups?

  • The triazole sulfanyl group participates in nucleophilic substitution or oxidation reactions, forming sulfoxides/sulfones under controlled conditions .
  • The hydrazone linkage (C=N) undergoes hydrolysis in strong acidic/basic media, yielding aldehyde and hydrazide fragments .
  • The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C), enabling deprotection for further derivatization .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Molecular Docking : Dock the compound into target proteins (e.g., cannabinoid receptors or enzymes like cyclooxygenase) using AutoDock Vina to predict binding affinities. The trimethoxyphenyl moiety often shows π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. benzyloxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Test the compound at varying concentrations (e.g., 1–100 µM) to identify non-linear effects, as conflicting results may arise from threshold-dependent activity .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed hydrazone) that might interfere with bioassays .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side reactions .
  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for faster reaction kinetics and higher yields .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in hydrazone formationUse Dean-Stark trap to remove water, shifting equilibrium toward product
Spectral overlap in NMR analysisApply 2D NMR (COSY, HSQC) to resolve aromatic proton assignments
Biological assay interferencePre-purify via column chromatography (silica gel, ethyl acetate/hexane)

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